molecular formula C13H15N3O4S B1354049 Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- CAS No. 91960-06-4

Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-

Cat. No.: B1354049
CAS No.: 91960-06-4
M. Wt: 309.34 g/mol
InChI Key: OBEYSNBUFVGRTR-UHFFFAOYSA-N
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Description

Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-: is a chemical compound with the molecular formula C12H13N3O4S and a molecular weight of 295.314. It is known for its applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- typically involves the reaction of 4,5-dimethyl-3-isoxazoleamine with 4-nitrobenzenesulfonyl chloride, followed by reduction and acetylation steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]- is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

Properties

IUPAC Name

N-[4-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-8-9(2)20-15-13(8)16-21(18,19)12-6-4-11(5-7-12)14-10(3)17/h4-7H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEYSNBUFVGRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437288
Record name Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91960-06-4
Record name Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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